1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Description
1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS RN: 1134310-63-6) is a fluorinated pyrazole derivative characterized by a carboxylic acid group at the 4-position of the pyrazole ring and a 2-fluorophenyl substituent at the 1-position . The compound’s molecular formula is C₁₀H₇FN₂O₂, with a molecular weight of 206.18 g/mol. The 2-fluorophenyl group introduces steric and electronic effects distinct from other fluorophenyl isomers (e.g., 3- or 4-fluorophenyl), influencing its reactivity and interactions in biological systems. The carboxylic acid moiety enhances polarity, making it suitable for salt formation, coordination chemistry, and derivatization into amides or esters for pharmaceutical applications .
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNOGMFQMGSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640978 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134310-63-6 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the 1,3-dipolar cycloaddition of sydnones with electron-deficient alkynes such as dimethyl acetylenedicarboxylate (DMAD) in solvents like toluene or xylene . The reaction conditions often include heating and the use of catalysts to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production methods for this compound may involve high-pressure autoclave reactions with specific catalysts such as platinum and carbon, followed by purification steps to achieve high purity . These methods are designed to optimize yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs.
- Case Study : A study highlighted the synthesis of pyrazole derivatives that exhibited potent anti-inflammatory activity, with some compounds demonstrating efficacy comparable to established drugs like diclofenac and celecoxib .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Agricultural Chemistry
In agricultural chemistry, 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its ability to enhance crop protection while minimizing damage makes it a valuable asset in sustainable agriculture.
- Case Study : Research has shown that derivatives of this compound can effectively control weed growth without harming crops, thus promoting agricultural productivity .
Table 2: Herbicidal Efficacy of Pyrazole Derivatives
| Compound | Efficacy | Application |
|---|---|---|
| Compound D | High | Weed Control |
| Compound E | Moderate | Crop Protection |
Biochemical Research
Biochemically, this compound aids in the exploration of biological pathways and disease mechanisms. Researchers utilize it to study enzyme inhibitors, contributing to the understanding of metabolic pathways and potential therapeutic targets.
- Case Study : A series of studies have employed this compound to investigate its effects on various biological targets, leading to insights into potential treatments for diseases such as cancer .
Material Science
The compound's properties make it suitable for applications in material science, particularly in creating advanced materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors.
- Case Study : Research has indicated that pyrazole-based materials can be engineered for high-performance applications, showcasing their versatility beyond traditional chemical uses .
Table 4: Material Properties of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid with key analogs, highlighting structural variations and their implications:
Structural and Electronic Differences
- This positional isomerism affects π-π stacking and hydrogen-bonding interactions in biological targets .
- Functional Group Variations :
- Amides (e.g., ): The replacement of the carboxylic acid with an amide group increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility in aqueous media .
- Trifluoromethyl and Thiazolyl Groups (e.g., ): These substituents introduce strong electron-withdrawing effects, stabilizing negative charges and altering metabolic stability .
Research Findings and Implications
- Solubility and Stability : The target compound’s carboxylic acid group confers higher aqueous solubility (compared to esters) but may reduce membrane permeability. Derivatives with boronic acid (e.g., 1-(4-fluorophenyl)pyrazole-4-boronic acid, ) are preferred for Suzuki-Miyaura cross-coupling reactions .
- Biological Activity : The 2-fluorophenyl moiety in the target compound may enhance selectivity for enzymes with hydrophobic active sites, as seen in COX-2 inhibition studies of related fluorophenyl pyrazoles .
Biological Activity
1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound characterized by its unique structural features, including a pyrazole ring with a fluorophenyl substitution and a carboxylic acid group. This structure positions it as a potential candidate in medicinal chemistry, particularly for drug development targeting various diseases. The biological activity of this compound remains an area of active research, with studies indicating potential applications in anti-inflammatory and anticancer therapies.
- Molecular Formula : C10H7FN2O2
- Molecular Weight : 206.17 g/mol
- CAS Number : 1134310-63-6
- Purity : ≥95% .
While specific mechanisms of action for this compound are not fully elucidated, its biological activity can be inferred from the behavior of similar pyrazole derivatives. The compound's reactivity is influenced by the carboxylic acid group, which participates in acid-base reactions, and the electron-rich nature of the pyrazole moiety allows for electrophilic substitutions. The presence of the fluorine atom may enhance nucleophilic reactivity and alter electronic properties, potentially affecting its interaction with biological targets .
Anti-inflammatory Properties
Pyrazole derivatives have been documented for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may exhibit comparable activity. For instance, studies on related compounds have shown significant reductions in inflammatory markers in vitro and in vivo .
Anticancer Activity
Recent investigations into pyrazole derivatives highlight their potential as anticancer agents. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The following table summarizes findings from relevant studies:
| Compound Name | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | A549 | TBD | Potential anticancer |
| 5-(Trifluoromethyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | MCF-7 | 0.39 | Significant inhibition |
| 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | HCT116 | 0.28 | High efficacy |
Structure-Activity Relationship (SAR)
The structure of pyrazole derivatives significantly influences their biological activity. Variations in substituents on the pyrazole ring or phenyl groups can lead to different pharmacological profiles. For example, the introduction of electron-withdrawing groups has been shown to enhance potency against specific targets .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Antitumor Activity : A study demonstrated that a related pyrazole compound exhibited an IC50 value of 49.85 µM against tumor cells, indicating significant growth inhibition .
- Inflammation Models : In animal models, compounds similar to this compound showed reduced levels of pro-inflammatory cytokines when administered, supporting its potential use in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
